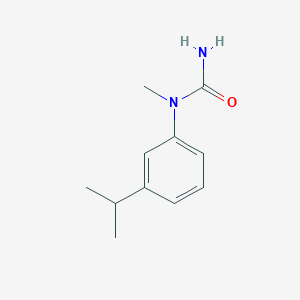

1-Methyl-1-(3-propan-2-ylphenyl)urea

Description

Significance of Urea (B33335) Functionality in Contemporary Chemical and Biological Research

The urea functional group is of central importance in both chemical and biological research due to its unique structural and electronic properties. nih.gov In biological systems, urea is a key metabolite in the excretion of nitrogenous waste in mammals. wikipedia.orgfortishealthcare.com The urea cycle in the liver converts toxic ammonia (B1221849) into urea, which is then excreted through urine. fortishealthcare.com Beyond its natural role, the urea moiety is a crucial building block in medicinal chemistry. nih.gov Its ability to form stable hydrogen bonds with biological targets, such as proteins and enzymes, makes it a valuable component in drug design. nih.gov The dual nature of the urea group as both a hydrogen bond donor and acceptor allows it to play a significant role in a drug's solubility and permeability. nih.gov

In the realm of chemical research, urea and its derivatives are utilized in a variety of applications. They serve as precursors in the synthesis of resins and dyes. nih.gov The reactivity of the urea functionality also makes it a valuable tool in the development of synthetic methodologies. sinooan.com Furthermore, the ability of urea derivatives to form extensive hydrogen-bonded networks has led to their use in supramolecular chemistry for the construction of complex architectures. mdpi.com

Overview of Aryl Urea Derivatives in Medicinal and Chemical Sciences

Aryl urea derivatives, which feature at least one aromatic ring attached to a urea nitrogen, are a prominent class of compounds in medicinal and chemical sciences. researchgate.nethilarispublisher.com In medicinal chemistry, these derivatives have been investigated for a wide array of pharmacological activities. researchgate.nethilarispublisher.com Their potential as anticancer, antimicrobial, antiviral, and anti-inflammatory agents has been a major focus of research. researchgate.net The structural modifications of the aryl ring allow for the fine-tuning of the biological activity of these compounds. nih.gov For instance, the anticancer drug Sorafenib is a diaryl urea derivative that acts as a multikinase inhibitor. asianpubs.org

In chemical sciences, aryl urea derivatives are recognized for their utility as synthetic anion receptors. rsc.org The hydrogen-bonding capabilities of the urea moiety enable these molecules to bind to anions, a property that has been exploited in the development of sensors and transporters. rsc.org The aryl group in these derivatives can be functionalized to modulate their electronic and steric properties, thereby influencing their binding affinity and selectivity. rsc.org

Specific Research Focus on 1-Methyl-1-(3-propan-2-ylphenyl)urea

Currently, there is a notable lack of specific research focused exclusively on this compound in publicly available scientific literature. While the broader class of aryl ureas has been extensively studied, this particular compound has not been the subject of dedicated investigation.

Based on the known activities of structurally related N-methyl-N-arylureas, it can be hypothesized that research on this compound could explore its potential in medicinal chemistry. The presence of the methyl group on one of the urea nitrogens and the isopropylphenyl group could influence its lipophilicity and steric profile, which are important factors for biological activity.

The synthesis of this compound would likely follow established methods for the preparation of unsymmetrical ureas. A common approach involves the reaction of an appropriate isocyanate with an amine. nih.gov In this case, the reaction could proceed between 3-isopropylaniline (B1630885) and methyl isocyanate, or between 3-isopropylphenyl isocyanate and methylamine (B109427).

Future research on this compound could involve its synthesis, characterization, and screening for various biological activities, such as those exhibited by other aryl urea derivatives. Computational studies could also be employed to predict its properties and potential interactions with biological targets.

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-1-(3-propan-2-ylphenyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-8(2)9-5-4-6-10(7-9)13(3)11(12)14/h4-8H,1-3H3,(H2,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUTSQCHNNZEQRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CC=C1)N(C)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Activity Relationship Sar Studies and Rational Molecular Design of 1 Methyl 1 3 Propan 2 Ylphenyl Urea Analogues

Evaluation of Substituent Modifications on Activity Profile

The location of functional groups on the phenyl ring of urea (B33335) analogues is a critical determinant of their biological activity. Studies on various phenylurea derivatives have consistently shown that altering the substituent position (ortho, meta, para) can lead to significant changes in potency and selectivity. nih.govnih.gov

For instance, in a series of 5,6-fused heteroaromatic ureas developed as TRPV1 antagonists, it was discovered that bulky, electron-withdrawing groups located at the para-position of the phenyl ring conferred the highest in vitro potency. nih.gov The compound featuring a 3,4-dichlorophenyl group attached to the urea linker demonstrated significant in vivo analgesic activity. nih.gov This suggests that the spatial arrangement and electronic nature of substituents are crucial for optimal receptor binding.

Similarly, the biodegradability and environmental fate of phenylurea herbicides are influenced by the position and number of halogen atoms on the phenyl group. nih.gov The octanol-water partition coefficient (Kow), a measure of hydrophobicity, increases with the number of chlorine atoms, which in turn enhances their adsorption to soil particles. nih.gov This highlights how positional isomerism affects the physicochemical properties that govern a compound's behavior in biological and environmental systems.

Table 1: Influence of Phenyl Ring Substitution Position on Biological Activity

| Compound Series | Substituent Position | Observed Effect on Activity | Reference |

| TRPV1 Antagonists | Para-position | Bulky, electron-withdrawing groups imparted the best in vitro potency. | nih.gov |

| Phenylurea Herbicides | Di-chloro substitution | Increased number of chlorine atoms leads to higher soil adsorption. | nih.gov |

| Pyrid-2-yl Ureas | 4-position | Electron-withdrawing substituents facilitated intermolecular cytosine complexation. | nih.gov |

The size and electronic characteristics of alkyl groups attached to the phenylurea scaffold play a significant role in modulating biological activity. SAR analyses have revealed that even minor changes in alkyl substituents can lead to substantial differences in efficacy. nih.gov

In the development of N-3-haloacylaminophenyl-N'-(alkyl/aryl) urea analogues as potential antitumor agents, it was found that appropriate alkyl substitution could enhance anticancer activity. nih.gov This suggests that the N'-substituent is not merely a placeholder but an active contributor to the compound's pharmacological profile. nih.gov The nature of N'-substituents has also been identified as a determining factor in the biodegradation rates of phenylurea herbicides. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies further formalize these observations by correlating physicochemical descriptors with biological activity. ubaya.ac.id For N'-Ethyl-N'-Phenyl-N-Benzoylthiourea derivatives, properties like molecular weight and polar surface area, which are directly influenced by the nature of substituents, were used to predict anticancer activity. ubaya.ac.id The use of various substituents with differing lipophilic and electronic properties is a key strategy in optimizing these compounds. ubaya.ac.id

Table 2: Effect of Alkyl Group Properties on Phenylurea Activity

| Compound Class | Alkyl Group Modification | Impact on Activity/Property | Reference |

| Anticancer Phenylureas | Proper N'-alkyl substitution | Enhanced anticancer potency. | nih.gov |

| Phenylurea Herbicides | Nature of N'-substituents | Determined the rate and occurrence of biodegradation. | nih.gov |

| Anti-Tuberculosis Ureas | Mono-N-methylation of urea | Caused a significant decrease in antimycobacterial potency. | nih.gov |

The urea linker itself is a cornerstone of the bioactivity of these compounds, primarily due to its ability to act as a rigid hydrogen bond donor-acceptor unit. nih.govnih.gov Modifications to this central moiety are often detrimental to activity, underscoring its fundamental role.

SAR studies on urea derivatives as anti-tuberculosis agents demonstrated that the unmodified urea group was optimal for activity. nih.gov Replacing the urea with a thiourea (B124793) resulted in an 80-fold decrease in potency, while substitution with a carbamate (B1207046) led to an even more substantial loss of activity. nih.gov Furthermore, N-methylation of the urea nitrogen also caused a marked reduction in efficacy. nih.gov In another study, replacing the proximal NH group of the urea with a methylene (B1212753) group abolished the compound's inhibitory activity against the IDO1 enzyme. nih.gov

However, in some cases, modifications are explored to overcome specific liabilities. For instance, the urea linker can contribute to poor oral bioavailability. nih.gov In such scenarios, bioisosteric replacement, where the urea group is swapped for another functional group with similar properties (like a cyanoguanidine), is a strategy employed to improve pharmacokinetic profiles while attempting to retain potency. nih.gov

Table 3: Consequences of Modifying the Urea Linker

| Original Linker | Modified Linker | Effect on Biological Activity | Reference |

| Urea | Thiourea | 80-fold decrease in anti-tuberculosis activity. | nih.gov |

| Urea | Carbamate | >800-fold decrease in anti-tuberculosis activity. | nih.gov |

| Urea | N-Methylated Urea | Significant decrease in anti-tuberculosis activity. | nih.gov |

| Urea | Methylene (CH2) | Loss of IDO1 inhibitory activity. | nih.gov |

| Urea | Cyanoguanidine | Attempted to improve poor oral bioavailability. | nih.gov |

Principles of Rational Molecular Design for Enhanced Specificity and Potency

Rational molecular design leverages the insights gained from SAR studies to create new molecules with improved therapeutic properties. nih.gov For urea derivatives, this involves designing molecules that can form key hydrogen bonds with target proteins to enhance potency and selectivity. nih.gov

A key principle is the detailed understanding of the target's binding site. For example, in the design of glutamate (B1630785) carboxypeptidase II (GCPII) inhibitors, the active site was conceptualized as having two main regions: a pharmacophore subpocket and a nonpharmacophore subpocket. nih.gov The pharmacophore subpocket was found to be highly sensitive to structural changes, making it essential to keep one part of the inhibitor intact to maintain potency. nih.gov In contrast, the nonpharmacophore region could accommodate various hydrophobic and hydrophilic groups, allowing for modifications to improve properties like the ability to cross the blood-brain barrier. nih.gov

Application of High-Throughput Screening Methodologies in Urea Derivative Discovery

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of hundreds of thousands to millions of compounds for activity against a specific biological target. cuanschutz.eduyoutube.com This technology utilizes advanced robotics, automation, and data analysis to accelerate the identification of "hits"—compounds that show promising activity and can serve as starting points for drug development. youtube.comacs.org

The process is particularly valuable for discovering novel urea derivatives. Large, diverse chemical libraries, which often contain numerous urea-based compounds, can be screened in a short period. youtube.com What might have taken months to achieve through traditional methods can now be completed in weeks. youtube.com

HTS assays can be cell-based or biochemical and are adapted for miniaturized formats (e.g., 384-well plates) to conserve reagents and test compounds. cuanschutz.edu The data generated is vast and requires sophisticated algorithms to identify patterns and pinpoint potential drug candidates. youtube.com Following the initial screen, hit compounds are validated and then enter the lead optimization phase, where SAR studies and rational design principles are applied to refine their structure and improve their therapeutic potential. acs.org The combination of HTS with machine learning techniques is also emerging as a powerful tool to predict successful formulations and further streamline the early stages of discovery. nih.gov

Advanced Spectroscopic Characterization Methodologies for 1 Methyl 1 3 Propan 2 Ylphenyl Urea

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 1-Methyl-1-(3-propan-2-ylphenyl)urea. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H, ¹³C, and ¹⁵N, a detailed map of the connectivity and chemical environment of each atom can be constructed.

Proton (¹H) NMR and Carbon-13 (¹³C) NMR Spectral Analysis

The ¹H and ¹³C NMR spectra of this compound provide foundational information about its carbon-hydrogen framework. The chemical shifts (δ) in the ¹H NMR spectrum are indicative of the electronic environment of the protons, while the splitting patterns, governed by spin-spin coupling, reveal the number of neighboring protons.

In the ¹H NMR spectrum, distinct signals are expected for the protons of the methyl group attached to the urea (B33335) nitrogen, the isopropyl group's methyl and methine protons, and the aromatic protons on the phenyl ring. The integration of these signals corresponds to the number of protons in each unique environment.

The ¹³C NMR spectrum, often acquired with proton decoupling, shows a single peak for each unique carbon atom in the molecule. The chemical shift of the carbonyl carbon in the urea moiety is particularly characteristic and appears significantly downfield.

Expected ¹H NMR Chemical Shifts for this compound

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Isopropyl -CH₃ | ~1.2 | Doublet |

| Isopropyl -CH | ~2.9 | Septet |

| N-CH₃ | ~3.2 | Singlet |

| Aromatic C-H | ~6.8 - 7.3 | Multiplet |

| N-H | Variable, broad singlet | Singlet (broad) |

Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

| Isopropyl -CH₃ | ~24 |

| N-CH₃ | ~31 |

| Isopropyl -CH | ~34 |

| Aromatic C-H | ~115 - 130 |

| Aromatic C-N | ~140 |

| Aromatic C-isopropyl | ~150 |

| C=O (Urea) | ~155 - 158 |

Note: The expected chemical shifts are based on data from analogous substituted urea and phenyl compounds. Actual experimental values may vary depending on the solvent and other experimental conditions.

Nitrogen-15 (¹⁵N) NMR for Detailed Mechanistic Insights and Reaction Monitoring

While less common than ¹H and ¹³C NMR due to the low natural abundance and lower gyromagnetic ratio of the ¹⁵N isotope, ¹⁵N NMR spectroscopy offers direct insight into the electronic environment of the nitrogen atoms within the urea linkage. researchgate.net This technique is particularly valuable for studying hydrogen bonding, tautomeric equilibria, and reaction mechanisms involving the urea moiety. The chemical shifts of the two distinct nitrogen atoms in this compound would provide information about their respective hybridization and substitution. For instance, the nitrogen atom bonded to the phenyl group is expected to have a different chemical shift compared to the nitrogen atom bonded to the methyl group. Isotopic enrichment with ¹⁵N can significantly enhance the signal intensity, making these studies more feasible. nih.gov

Application of Two-Dimensional (2D) NMR Techniques for Complex Structure Assignment

For a molecule with multiple signals in the aromatic region and overlapping multiplets, 2D NMR techniques are instrumental for unambiguous signal assignment. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are particularly useful.

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, helping to trace the connectivity of the isopropyl group and assign adjacent protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. It would definitively link the proton signals of the methyl and isopropyl groups to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between ¹H and ¹³C atoms (typically over 2-3 bonds). It is crucial for connecting the different fragments of the molecule, for example, by showing correlations from the N-methyl protons to the carbonyl carbon and the aromatic carbon attached to the nitrogen. It can also confirm the substitution pattern on the phenyl ring by showing correlations from the isopropyl methine proton to the aromatic carbons.

Vibrational Spectroscopy for Molecular Structure and Dynamics

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, probes the vibrational modes of a molecule. These techniques are highly sensitive to the types of chemical bonds present and their local environment, providing a molecular fingerprint of the compound.

Fourier Transform Infrared (FT-IR) Spectroscopy Investigations

FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, exciting its vibrational modes. The resulting spectrum displays characteristic absorption bands corresponding to specific functional groups. For this compound, key vibrational bands are expected for the N-H, C-H, C=O, and C-N bonds, as well as vibrations associated with the aromatic ring. The position and shape of the N-H and C=O stretching bands are particularly sensitive to hydrogen bonding interactions. researchgate.net

Fourier Transform Raman (FT-Raman) Spectroscopy Studies

FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of laser light. While governed by different selection rules, it provides information about the same vibrational modes. Often, vibrations that are weak in the IR spectrum are strong in the Raman spectrum, and vice versa. For example, the C=C stretching of the phenyl ring and other symmetric vibrations often produce strong Raman signals. orientjchem.orgresearchgate.net

Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) (FT-IR) | Expected Wavenumber (cm⁻¹) (FT-Raman) |

| N-H Stretch | 3300 - 3400 | 3300 - 3400 |

| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 | 2850 - 3000 |

| C=O Stretch (Amide I) | ~1630 - 1680 | ~1630 - 1680 |

| N-H Bend (Amide II) | ~1550 - 1620 | Weak or absent |

| C-N Stretch | ~1300 - 1400 | ~1300 - 1400 |

| Aromatic C=C Stretch | ~1450 - 1600 | ~1450 - 1600 |

Note: These are approximate ranges based on data for substituted phenylureas. The exact positions can be influenced by the physical state of the sample (solid or solution) and intermolecular interactions. orientjchem.orgresearchgate.net

Mass Spectrometry (MS) for Accurate Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of organic compounds by analyzing their fragmentation patterns. For this compound, techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would typically be used to generate ions, often the protonated molecule [M+H]⁺. nih.govrsc.orgagriculturejournals.cz

The fragmentation of phenylurea herbicides generally follows predictable pathways, primarily involving the cleavage of the urea bridge. nih.govlibretexts.orgchemguide.co.uk In the case of the related compound Isoproturon (N,N-dimethyl-N'-[4-(propan-2-yl)phenyl]urea), tandem mass spectrometry (MS/MS) of the protonated molecule at a nominal mass-to-charge ratio (m/z) of 207 reveals major product ions at m/z 165 and m/z 72. nih.govresearchgate.net These correspond to the loss of the dimethylamino group and the formation of the dimethylaminocarbonyl cation, respectively.

For this compound, which has a nominal molecular weight of 192 g/mol , the protonated molecule [M+H]⁺ would be observed at m/z 193. Based on established fragmentation patterns, the primary cleavage would occur at the C-N bonds of the urea moiety. This would lead to two key fragmentation pathways:

Loss of methylamine (B109427) (CH₃NH₂): Cleavage of the bond between the phenyl-substituted nitrogen and the carbonyl carbon would result in the loss of a neutral methylamine molecule, producing a characteristic fragment ion.

Formation of the 3-isopropylanilinium ion: Cleavage on the other side of the urea bridge would generate an ion corresponding to the substituted aniline.

These predicted fragmentation patterns provide a "fingerprint" for identifying the compound and distinguishing it from its isomers.

Table 1: Predicted MS/MS Fragmentation for [this compound+H]⁺

| Precursor Ion (m/z) | Predicted Product Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

| 193.1 | 162.1 | CH₃NH | [C₁₀H₁₂O]⁺ |

| 193.1 | 135.1 | CH₃NCO | [C₉H₁₃]⁺ |

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of a compound's elemental formula. eurl-pesticides.euphenomenex.com This is crucial for distinguishing between compounds that have the same nominal mass but different chemical formulas (isobars). Techniques such as Time-of-Flight (TOF) and Orbitrap mass analyzers are commonly employed for this purpose. massbank.euucdavis.edu

For this compound, the calculated exact mass of the neutral molecule (C₁₁H₁₆N₂O) is 192.1263 Da. HRMS would detect the protonated molecule [M+H]⁺ at m/z 193.1335. This high level of mass accuracy allows for confident confirmation of the elemental composition. For instance, HRMS data for the related compound Isoproturon (C₁₂H₁₈N₂O) shows a measured exact mass of its protonated ion at m/z 207.1491, which aligns closely with its theoretical mass of 207.1492. nih.govmassbank.eu This capability is essential for identifying unknown compounds or confirming the identity of synthesized molecules.

Table 2: HRMS Data for Phenylurea Compounds

| Compound | Formula | Calculated Exact Mass [M+H]⁺ (Da) | Observed Exact Mass [M+H]⁺ (Da) | Reference |

| This compound | C₁₁H₁₆N₂O | 193.1335 | Not available | |

| Isoproturon | C₁₂H₁₈N₂O | 207.1492 | 207.1491 / 207.1493 | nih.govmassbank.eu |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. solubilityofthings.commhlw.go.jp Phenylurea compounds exhibit characteristic UV absorption due to the π → π* transitions within the aromatic phenyl ring and the conjugated system formed with the urea substituent. oup.com

The UV spectrum of a substituted phenylurea is typically characterized by two main absorption bands, analogous to the primary and secondary bands of benzene, but shifted to longer wavelengths (a bathochromic shift) due to conjugation. oup.com For the related compound Isoproturon, absorption maxima have been reported around 240-245 nm. nih.govresearchgate.netdoi.org Studies have shown that the polarity of the solvent can influence the position of these absorption bands. doi.orgoup.com

Table 3: Expected UV-Vis Absorption Data for this compound

| Expected λ_max Range (nm) | Type of Electronic Transition | Chromophore |

| ~240-250 | π → π | Phenyl-urea conjugated system |

| ~200-210 | π → π | Phenyl ring |

Emerging Spectroscopic Techniques and Integration with Computational Models

The field of analytical spectroscopy is continually advancing, with new techniques offering enhanced sensitivity, resolution, and novel applications. numberanalytics.comazooptics.comrroij.com For the analysis of compounds like this compound, emerging methods could provide deeper structural insights and allow for detection at extremely low levels.

Emerging techniques relevant to small molecule analysis include:

Hyphenated Techniques: The coupling of separation methods like liquid chromatography with advanced mass analyzers (e.g., LC-QTOF-MS) continues to be a powerful tool for analyzing complex mixtures. rsc.org

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS): This technique separates ions based on their size and shape (collisional cross-section) in addition to their mass-to-charge ratio, providing an extra dimension of separation and analysis. This could be used to separate isomeric phenylureas.

Nanomechanical Infrared Spectroscopy (NAM-IR): A novel technique that allows for the acquisition of IR spectra on picogram quantities of a sample, offering immense potential for trace analysis. spectroscopyonline.com

Terahertz Spectroscopy: Operating between microwave and infrared frequencies, this technique can probe the low-frequency vibrational modes of molecules and is useful for studying solid-state properties like polymorphism in pharmaceutical compounds. numberanalytics.comrroij.com

These advanced methods, while not yet standard for routine analysis of this specific compound, represent the future of detailed molecular characterization.

A significant trend in analytical chemistry is the integration of machine learning and deep learning models to interpret complex spectral data. nih.govnih.gov For mass spectrometry, this has led to the development of "spectrum-to-structure" translation tools. biorxiv.orgfrontlinegenomics.com These models are trained on vast libraries of known compounds and their corresponding fragmentation spectra.

The process involves:

Training: A deep neural network, often a transformer architecture similar to those used in language translation, learns the complex rules of molecular fragmentation by correlating structural features with observed spectral peaks. biorxiv.orgfrontlinegenomics.com

Prediction: When presented with an experimental MS/MS spectrum of an unknown compound like this compound, the trained model can predict a likely chemical structure or rank candidate structures from a database.

Tools like SingleFrag and MassGenie are at the forefront of this technology, aiming to automate and improve the accuracy of identifying small molecules, which is particularly valuable in fields like metabolomics and environmental analysis where reference standards may not be available. biorxiv.orgbiorxiv.org This approach promises to significantly accelerate the identification of novel compounds and metabolites in complex samples.

Computational and Theoretical Chemistry Studies of 1 Methyl 1 3 Propan 2 Ylphenyl Urea

Quantum Chemical Calculations for Optimized Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to predicting the geometry and electronic nature of a molecule. By solving approximations of the Schrödinger equation, these methods can determine the most stable three-dimensional arrangement of atoms and describe the distribution of electrons.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. researching.cnespublisher.com It is favored for its balance of accuracy and computational efficiency. espublisher.com In a typical study of a urea (B33335) derivative, the molecular structure is optimized using a functional such as B3LYP combined with a basis set like 6-311++G(d,p). nih.govresearchgate.net This process minimizes the energy of the molecule to find its most stable geometric configuration.

The optimization yields key structural parameters, including bond lengths, bond angles, and dihedral angles. For 1-Methyl-1-(3-propan-2-ylphenyl)urea, these calculations would define the spatial relationship between the isopropyl-substituted phenyl ring and the methylurea (B154334) group. The results of such calculations are often compared with experimental data from X-ray crystallography, where available, to validate the theoretical model. researching.cn

Table 1: Illustrative Optimized Geometrical Parameters for a Urea Derivative (Calculated via DFT) (Note: This table is illustrative of typical DFT results for a substituted urea and is not specific experimental or calculated data for this compound.)

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C=O (urea) | 1.25 Å |

| C-N (urea-phenyl) | 1.40 Å | |

| C-N (urea-methyl) | 1.38 Å | |

| C-C (phenyl-isopropyl) | 1.52 Å | |

| Bond Angle | N-C-N (urea) | 118.5° |

| C-N-C (phenyl-N-methyl) | 125.0° |

DFT calculations are also employed to predict various spectroscopic properties, which can aid in the interpretation of experimental spectra. nih.govresearchgate.net

Vibrational Spectroscopy (IR and Raman): Theoretical calculations can determine the vibrational frequencies corresponding to different molecular motions (stretching, bending, etc.). mdpi.com These calculated frequencies are often scaled to correct for approximations in the method and anharmonicity. The resulting theoretical spectra for Infrared (IR) and Raman spectroscopy help in assigning the vibrational bands observed experimentally. nih.gov For this compound, key predicted vibrations would include the C=O stretch of the urea group, N-H vibrations, and various C-H and phenyl ring modes. mdpi.com

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within DFT to predict the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). nih.gov These theoretical values are calculated relative to a standard reference, such as Tetramethylsilane (TMS), and are crucial for assigning signals in experimental NMR spectra. mdpi.com

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic absorption spectra (UV-Vis). nih.gov This method predicts the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the probability of electronic transitions, typically from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). espublisher.com

Molecules with rotatable bonds, such as this compound, can exist in multiple conformations. Conformational analysis involves systematically rotating key dihedral angles (e.g., around the C-N bond connecting the phenyl ring to the urea) and calculating the energy of each resulting structure. This process maps the potential energy surface of the molecule, identifying low-energy, stable conformers and the energy barriers between them. mdpi.com This analysis is critical for understanding the molecule's flexibility and the most probable shapes it adopts.

Molecular Dynamics (MD) Simulations for Investigating Dynamic Behavior and Stability

While quantum calculations focus on static structures, Molecular Dynamics (MD) simulations investigate how a molecule behaves over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion. These simulations can reveal information about the conformational flexibility, stability, and interactions of this compound with its environment, such as a solvent. espublisher.com For substituted ureas, MD can be particularly useful in studying hydrogen bonding patterns and the dynamic stability of different conformations. mdpi.com

Electronic Structure and Chemical Reactivity Descriptors

The electronic structure of a molecule governs its reactivity. Computational methods provide several descriptors to quantify this.

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity and electronic properties. wikipedia.orgpearson.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com

HOMO: The HOMO is the orbital with the highest energy that contains electrons and acts as an electron donor. pearson.com

LUMO: The LUMO is the orbital with the lowest energy that is unoccupied and can act as an electron acceptor. pearson.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. nih.gov A small energy gap suggests that the molecule is more easily excitable and generally more reactive, whereas a large gap indicates higher kinetic stability. espublisher.com DFT calculations provide both the energies of these orbitals and visualizations of their spatial distribution. researchgate.net For this compound, the HOMO is expected to be located primarily on the electron-rich phenyl ring, while the LUMO may be distributed across the urea moiety and the ring.

Table 2: Illustrative Frontier Molecular Orbital Properties (Calculated via DFT) (Note: This table is illustrative of typical FMO results and is not specific calculated data for this compound.)

| Parameter | Value (eV) | Implication |

| HOMO Energy | -6.20 | Electron-donating capability |

| LUMO Energy | -1.15 | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 5.05 | High kinetic stability |

Molecular Electrostatic Potential Surface (MEPS) Mapping for Electrophilic and Nucleophilic Sites

The Molecular Electrostatic Potential Surface (MEPS) is a crucial computational tool used to visualize the three-dimensional charge distribution of a molecule. libretexts.org It is related to the electronic density and serves as a valuable descriptor for predicting and understanding sites for electrophilic and nucleophilic reactions, as well as hydrogen bonding interactions. researchgate.netuni-muenchen.de The MEPS map is color-coded to indicate different electrostatic potential regions: red signifies regions of most negative potential (electron-rich), which are susceptible to electrophilic attack, while blue represents areas of most positive potential (electron-poor), which are prone to nucleophilic attack. researchgate.net Green and yellow indicate regions with intermediate or near-zero potential. researchgate.net

For this compound, the MEPS analysis identifies distinct reactive sites based on its functional groups.

Nucleophilic Sites: The most significant region of negative electrostatic potential (colored red) is concentrated around the carbonyl oxygen atom (C=O). This high electron density makes the oxygen the primary site for electrophilic attack and a strong hydrogen bond acceptor.

Electrophilic Sites: Conversely, regions of positive electrostatic potential (colored blue) are located around the hydrogen atom of the secondary amine (-NH-) group. This electron-deficient nature makes this proton the most likely site for nucleophilic attack and a primary hydrogen bond donor. The hydrogen atoms on the methyl and isopropyl groups also exhibit positive potential, though to a lesser degree.

The phenyl ring displays a more complex potential distribution. The π-electron cloud of the aromatic system results in a generally negative potential above and below the plane of the ring, while the ring's periphery, particularly the hydrogen atoms, is characterized by a positive potential. This distribution influences how the molecule orients itself when interacting with other molecules or receptor sites.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Molecular Stability

Natural Bond Orbital (NBO) analysis is a theoretical method that examines the charge delocalization within a molecule by studying the interactions between filled "donor" orbitals and empty "acceptor" orbitals. wikipedia.orgresearchgate.net These donor-acceptor interactions, often termed hyperconjugative interactions, lead to a transfer of electron density that stabilizes the molecule. The stabilization energy (E2) associated with these interactions quantifies the strength of the charge delocalization. researchgate.net

Urea Group Resonance: The most significant stabilizing interactions occur within the urea moiety. There is strong delocalization from the lone pair (n) of the nitrogen atoms into the antibonding π* orbital of the carbonyl group (n(N) → π(C=O)). Similarly, a lone pair on the carbonyl oxygen delocalizes into the antibonding σ orbitals of the adjacent C-N bonds (n(O) → σ*(C-N)). These resonance effects are characteristic of amides and ureas, conferring partial double-bond character to the C-N bonds and enhancing the planarity and stability of the core structure.

Phenyl Ring Interactions: The lone pair of the nitrogen atom attached to the phenyl ring can delocalize into the antibonding π* orbitals of the aromatic system (n(N) → π*(C-C)). This interaction links the electronic properties of the urea group with the phenyl ring.

These delocalization effects, quantified by E2 energies in NBO calculations, demonstrate that the electronic charge is not confined to individual atoms or bonds but is spread across the molecule, which is a fundamental factor in its chemical reactivity and stability. wikipedia.org

Hyperpolarizability Calculations for Non-Linear Optical Properties

Non-linear optical (NLO) materials are of significant interest for applications in photonics and optoelectronics, such as frequency doubling for lasers. kpi.ua A key indicator of a molecule's potential for NLO applications is its first-order hyperpolarizability (β). ucf.edu This property describes how the molecule's dipole moment changes in the presence of a strong external electric field, leading to phenomena like second-harmonic generation (SHG). researchgate.netrsc.org Computational methods, particularly Density Functional Theory (DFT), are widely used to calculate the hyperpolarizability of molecules. researchgate.net

Urea is a prototypical molecule used as a reference standard in NLO studies. nih.govustc.edu.cn Its NLO properties arise from its molecular structure, which can be enhanced by substituting it with electron-donating and electron-accepting groups. ucf.edu For this compound, the presence of the phenyl ring and alkyl groups influences its electronic structure and, consequently, its hyperpolarizability. The phenylurea moiety acts as a conjugated system that can facilitate intramolecular charge transfer (ICT), a critical factor for high β values.

Calculations for similar molecules show that the introduction of aromatic and alkyl groups can significantly enhance NLO properties compared to urea. While specific experimental values for this compound are not widely reported, theoretical calculations provide valuable insights. The total hyperpolarizability (β_tot) is typically reported in electrostatic units (esu).

Table 1: Comparison of Calculated First-Order Hyperpolarizability (β) Values Note: The value for this compound is an estimation based on calculations for structurally similar phenylurea derivatives. Actual values may vary based on the computational method and basis set used.

| Compound | Calculated First-Order Hyperpolarizability (β_tot) (x 10⁻³⁰ esu) | Relative Enhancement vs. Urea |

|---|---|---|

| Urea (Reference) | ~0.2 - 0.4 | 1x |

| This compound (Estimated) | ~5 - 10 | ~12-50x |

The significant estimated increase in hyperpolarizability for this compound relative to urea suggests that it possesses promising characteristics for NLO applications. nih.gov

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational simulation technique used to predict the preferred orientation of a ligand when it binds to a target protein. nih.gov This method is fundamental in drug discovery and molecular biology for understanding ligand-protein interactions at a molecular level. nih.gov The process involves placing the ligand into the binding site of a protein in various conformations and orientations and evaluating the interaction energy for each pose using a scoring function. The resulting scores provide an estimate of the binding affinity and help identify the most stable binding mode. nih.govnih.gov

Prediction of Binding Modes and Affinities with Biological Macromolecules

For this compound, molecular docking studies can predict its binding mode and affinity with various biological macromolecules, particularly enzymes like kinases, for which many phenylurea derivatives are known inhibitors. nih.gov Docking algorithms would explore how the molecule fits within the active site of a target protein.

The predicted binding mode describes the specific three-dimensional arrangement of the ligand within the protein's binding pocket. For a molecule like this compound, this would involve the isopropylphenyl group occupying a hydrophobic pocket while the urea moiety engages in specific hydrogen bonding interactions.

The binding affinity is a quantitative measure of the strength of the interaction, often expressed as a docking score or a calculated free energy of binding (ΔG), typically in kcal/mol. nih.govu-strasbg.fr A lower energy value indicates a more favorable and stable interaction. Docking simulations on relevant protein targets would likely predict that this compound can form a stable complex, with the predicted affinity depending on the specific topology and chemical nature of the protein's active site. nih.gov

Table 2: Predicted Binding Affinities of a Phenylurea Analog with a Kinase Target Note: This table presents representative data from a docking study of a similar phenylurea inhibitor to illustrate typical results. Values are target-dependent.

| Ligand | Target Protein (Example) | Predicted Binding Energy (kcal/mol) | Predicted Inhibition Constant (Ki) (nM) |

|---|---|---|---|

| Phenylurea Analog | Apoptosis signal-regulating kinase 1 (ASK1) | -7.5 to -9.0 | ~50 - 200 |

Identification of Key Binding Site Residues and Intermolecular Interactions (e.g., Hydrogen Bonding, Hydrophobic Interactions)

A critical output of molecular docking is the detailed map of intermolecular interactions between the ligand and the key amino acid residues in the protein's binding site. nih.gov These interactions govern the specificity and stability of the ligand-protein complex. For this compound, the following interactions are predicted to be crucial:

Hydrogen Bonding: This is one of the most important interactions for urea derivatives. The -NH- group is expected to act as a hydrogen bond donor, while the carbonyl oxygen (C=O) is a strong hydrogen bond acceptor. These groups would likely form critical hydrogen bonds with amino acid residues in the active site, such as aspartate, glutamate (B1630785), or backbone amides, which is a common binding motif for urea-based inhibitors. researchgate.netnih.gov

Hydrophobic Interactions: The non-polar parts of the molecule, specifically the phenyl ring and the isopropyl group, are predicted to engage in favorable hydrophobic interactions. These groups would typically be situated within a hydrophobic pocket of the protein, interacting with non-polar residues like leucine, valine, isoleucine, and phenylalanine. nih.gov

π-π Stacking: The aromatic phenyl ring can participate in π-π stacking interactions if there is a corresponding aromatic residue (e.g., phenylalanine, tyrosine, tryptophan) in the binding site. This interaction would further stabilize the binding orientation of the ligand. nih.gov

Mechanism of Action Studies at the Molecular and Cellular Level

Identification of Molecular Targets for Urea (B33335) Derivatives

Urea derivatives are recognized for their ability to interact with a variety of biological targets, primarily through the formation of hydrogen bonds facilitated by the urea moiety. nih.gov This interaction is crucial for their biological activity, which often involves the inhibition of enzymes or the modulation of receptor functions.

Enzyme Inhibition and Modulation (e.g., Kinases, IMPDH)

Phenylurea compounds have been identified as potent inhibitors of several key enzymes involved in cellular signaling and metabolism. A prominent example is their activity as multi-kinase inhibitors. By targeting protein kinases, which are crucial for cell signaling, proliferation, and differentiation, these compounds can exert significant biological effects.

Furthermore, some urea derivatives have been investigated as inhibitors of enzymes like indoleamine 2,3-dioxygenase 1 (IDO1) and transketolase. nih.govplos.org Inhibition of IDO1 is a promising strategy in cancer immunotherapy, while targeting transketolase could be effective in cancer therapy due to its role in the pentose phosphate pathway. nih.govplos.org The general structure of N,N'-disubstituted ureas has also been found in inhibitors of nitric oxide synthase (NOS) and soluble epoxide hydrolase (sEH). rsc.orgresearchgate.net

Below is a table summarizing the enzymatic targets of various urea derivatives, which could be potential targets for 1-Methyl-1-(3-propan-2-ylphenyl)urea.

| Enzyme Target | Class of Urea Derivative | Potential Therapeutic Area |

| Protein Kinases | Diarylureas | Cancer, Inflammatory Diseases |

| Indoleamine 2,3-dioxygenase 1 (IDO1) | Phenyl Urea Derivatives | Cancer Immunotherapy |

| Transketolase | Diphenyl Urea Derivatives | Cancer |

| Nitric Oxide Synthase (NOS) | N,N'-disubstituted Ureas | Neurological Disorders |

| Soluble Epoxide Hydrolase (sEH) | N,N'-disubstituted Ureas | Hypertension, Inflammation |

Receptor Modulation and Ligand-Receptor Interaction Mechanisms

The urea functional group is a key pharmacophore that facilitates interactions with various biological receptors through its hydrogen bonding capabilities. nih.gov The NH groups of the urea moiety typically act as hydrogen bond donors, while the carbonyl oxygen serves as a hydrogen bond acceptor. These interactions are fundamental to the mechanism of action of many urea-based drugs.

For instance, certain diarylurea derivatives have been shown to act as allosteric modulators of receptors, such as the cannabinoid 1 receptor. Allosteric modulation offers a nuanced approach to altering receptor activity compared to direct agonism or antagonism. In the context of antiplatelet activity, some N,N'-disubstituted ureas are suggested to bind to cyclooxygenase-1 (COX-1), a key enzyme in prostaglandin synthesis. nih.gov

Modulation of Biochemical Pathways and Cellular Processes

By interacting with key molecular targets, urea derivatives can significantly modulate various biochemical pathways and cellular processes, leading to effects such as the inhibition of cell growth and the prevention of new blood vessel formation.

Inhibition of Cellular Proliferation and Cell Cycle Regulation

A significant body of research has demonstrated the antiproliferative activity of phenylurea derivatives against a wide range of human cancer cell lines. nih.govresearchgate.netmdpi.com These compounds can halt the cell cycle, preventing cancer cells from dividing and proliferating.

One of the key signaling pathways implicated in the antiproliferative effects of some diaryl urea derivatives is the RAS/RAF/MEK/ERK pathway. nih.gov This pathway is frequently overactive in many cancers, and its inhibition can lead to a reduction in tumor cell growth. nih.gov Studies have shown that certain phenylurea compounds can effectively suppress this pathway in a concentration-dependent manner. nih.gov

The table below presents examples of cancer cell lines that have shown sensitivity to different phenylurea derivatives.

| Cancer Type | Sensitive Cell Lines |

| Melanoma | SK-MEL-5 |

| Renal Cancer | 786-0, A498, RXF 393 |

| Breast Cancer | MDA-MB-468, MCF7 |

| Colon Cancer | COLO 205 |

Antiangiogenic Pathway Modulation Studies

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Several multi-kinase inhibitors with a diarylurea scaffold, such as Sorafenib, have demonstrated potent antiangiogenic properties. These compounds typically inhibit receptor tyrosine kinases like vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs), which are pivotal in the angiogenic signaling cascade.

While direct studies on this compound are lacking, the known antiangiogenic activity of structurally related compounds suggests that it could potentially interfere with these pathways. nih.gov

Mechanistic Insights from In Vitro Biochemical Assays

The elucidation of the mechanism of action of urea derivatives relies heavily on a variety of in vitro biochemical and cell-based assays. These assays provide crucial information on the specific molecular targets and the downstream cellular effects of these compounds.

Enzyme inhibition assays are fundamental in identifying the specific enzymes that are targeted by a particular urea derivative. For example, in vitro assays are used to determine the half-maximal inhibitory concentration (IC50) of compounds against enzymes like IDO1 and various kinases. frontiersin.org

Cell-based assays are employed to assess the effects of these compounds on cellular processes. For instance, the National Cancer Institute's 60-cell line screen (NCI-60) is a widely used platform to evaluate the antiproliferative activity of compounds across a diverse panel of human cancer cell lines. nih.govmdpi.com Further mechanistic insights can be gained from assays that measure the effect of a compound on specific signaling pathways, such as Western blot analysis to detect changes in protein phosphorylation states within a targeted pathway. nih.gov

Enzyme Activity Assays and Kinetic Characterization

There is no available information from enzyme activity assays or kinetic characterization studies for this compound.

Binding Assays and Competitive Displacement Studies

There is no available information from binding assays or competitive displacement studies for this compound.

Research on the Environmental Fate and Degradation of this compound Remains Largely Undocumented

Comprehensive scientific literature detailing the environmental fate and degradation pathways of the chemical compound this compound is not publicly available. Extensive searches of scientific databases and environmental research publications did not yield specific studies on the biodegradation, abiotic degradation, or environmental mobility of this particular substance.

Consequently, it is not possible to provide detailed research findings, data tables, or an in-depth analysis for the following outlined topics concerning this compound:

Environmental Fate and Degradation Research of 1 Methyl 1 3 Propan 2 Ylphenyl Urea

Advanced Environmental Research Methodologies (e.g., Multimedia Fate Models)

While general principles of environmental chemistry suggest that as a substituted urea (B33335), 1-Methyl-1-(3-propan-2-ylphenyl)urea may undergo processes such as microbial degradation and photodegradation, no specific experimental data or modeling studies were found to substantiate these possibilities for this exact compound. Research on other phenylurea herbicides indicates that degradation can occur through pathways like hydroxylation, demethylation, and dearylation, but such findings cannot be directly attributed to this compound without specific investigation. nih.gov

Similarly, information regarding its mobility in soil and water, which would be influenced by its physicochemical properties like water solubility and octanol-water partition coefficient, is not available in the reviewed literature. The application of advanced tools like multimedia fate models requires specific input parameters for the compound, which are currently not documented.

Therefore, a scientifically accurate and detailed article on the environmental fate and degradation of this compound, as per the requested outline, cannot be generated at this time due to the absence of specific research on the subject.

Future Research Directions and Potential Applications in Chemical Science

Development of Novel and Sustainable Synthetic Methodologies for Urea (B33335) Derivatives

The synthesis of urea derivatives, including 1-Methyl-1-(3-propan-2-ylphenyl)urea, has traditionally relied on methods that can be hazardous and environmentally taxing. A significant future direction lies in the development of green and sustainable synthetic methodologies.

Current Synthetic Approaches and Their Limitations: Conventional methods for synthesizing unsymmetrical ureas often involve the use of toxic reagents like phosgene to create isocyanate intermediates, which then react with amines. nih.govmdpi.com While effective, the high toxicity of phosgene and the hazardous nature of isocyanates necessitate stringent safety precautions and generate toxic waste. Alternative methods, such as the carbonylation of amines and azides, offer improvements but can still require harsh reaction conditions or expensive catalysts. organic-chemistry.org

Emerging Sustainable Methodologies: Future research is increasingly focused on more sustainable approaches that minimize waste, reduce energy consumption, and utilize renewable resources. Key areas of development include:

CO2 as a C1 Building Block: Utilizing carbon dioxide (CO2) as a direct and sustainable C1 source for urea synthesis is a highly attractive green alternative. researchgate.net Methodologies are being explored to react CO2 with amines under milder conditions, often facilitated by novel catalytic systems, to produce ureas directly. researchgate.net This approach not only avoids toxic reagents but also contributes to carbon capture and utilization.

Catalytic Systems: The development of efficient and recyclable catalysts is crucial for sustainable synthesis. Research is ongoing to discover catalysts that can promote urea formation from amines and CO2 or other green carbonyl sources with high selectivity and yield under mild conditions. nih.gov

Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for process automation. Applying flow chemistry to urea synthesis can lead to more efficient and scalable green processes.

Bio-inspired Synthesis: Investigating enzymatic or chemoenzymatic routes for urea synthesis could provide highly selective and environmentally benign alternatives to traditional chemical methods.

A comparative overview of traditional versus emerging sustainable synthetic methods is presented in the table below.

| Method | Reagents | Conditions | Advantages | Disadvantages |

| Traditional (Phosgene-based) | Phosgene, Amines | Often harsh | High yield, versatile | Highly toxic reagents, hazardous intermediates |

| Traditional (Isocyanate-based) | Isocyanates, Amines | Generally mild | Commercially available isocyanates | Isocyanates can be hazardous |

| Sustainable (CO2-based) | Carbon Dioxide, Amines | Requires catalysis, often milder | Utilizes a renewable C1 source, green | Can require high pressures, catalyst development needed |

| Sustainable (Catalytic) | Amines, Green Carbonyl Source | Varies with catalyst | Reduced waste, potential for recyclability | Catalyst cost and stability can be issues |

Advanced SAR-Driven Design of Highly Selective Chemical Probes

The urea scaffold is a privileged structure in medicinal chemistry due to its ability to form key hydrogen bonds with biological targets. nih.govnih.govfrontiersin.org Structure-Activity Relationship (SAR) studies are fundamental in transforming urea-containing compounds into highly selective chemical probes to investigate biological systems.

The Role of the Urea Moiety in Molecular Recognition: The urea functional group contains two hydrogen bond donors (the N-H groups) and a hydrogen bond acceptor (the carbonyl oxygen). nih.gov This arrangement allows for multiple and specific interactions with amino acid residues in protein binding sites, contributing significantly to binding affinity and selectivity. nih.govnih.gov

SAR Insights for Designing Selective Probes: Systematic modifications of the substituents on the urea nitrogen atoms can provide valuable SAR data. For a hypothetical compound like this compound, SAR studies would involve:

Altering the Phenyl Ring Substitution: The position and nature of the isopropyl group on the phenyl ring can be varied to explore steric and electronic effects on target binding. Introducing other substituents (e.g., halogens, methoxy groups) can further probe the binding pocket.

Modifying the N-Methyl Group: Replacing the methyl group with other alkyl or functionalized groups can influence potency and selectivity.

Introducing Conformational Constraints: Incorporating the urea moiety into a cyclic structure can restrict conformational flexibility, which may lead to higher affinity and selectivity for the target. nih.gov

The following table illustrates hypothetical SAR data for analogues of this compound against a target enzyme.

| Compound | R1 (on Phenyl Ring) | R2 (on Urea Nitrogen) | IC50 (nM) | Selectivity vs. Off-Target |

| 1 | 3-isopropyl | Methyl | 150 | 10-fold |

| 2 | 4-isopropyl | Methyl | 50 | 50-fold |

| 3 | 3-tert-butyl | Methyl | 200 | 5-fold |

| 4 | 3-isopropyl | Ethyl | 300 | 8-fold |

| 5 | 4-chloro | Methyl | 75 | 30-fold |

These SAR studies are instrumental in the rational design of potent and selective inhibitors that can be developed into chemical probes to interrogate the function of specific enzymes or receptors in complex biological systems. nih.govnih.gov

Integration of Artificial Intelligence and Machine Learning in Chemical Research and Discovery

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and chemical research. chinesechemsoc.orgpkusam.cnresearchgate.net For urea derivatives, these computational tools can accelerate the discovery and optimization of new compounds.

Predictive Modeling for Activity and Properties: AI/ML algorithms can be trained on large datasets of known urea-containing compounds and their biological activities to build predictive models. These models can then be used to:

Virtual Screening: Rapidly screen large virtual libraries of urea derivatives to identify potential hits with desired activity profiles.

QSAR Modeling: Develop Quantitative Structure-Activity Relationship (QSAR) models that correlate the structural features of urea compounds with their biological activity, guiding the design of more potent molecules.

ADMET Prediction: Predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new urea derivatives early in the discovery process, helping to prioritize compounds with favorable drug-like properties.

Generative Models for de Novo Design: Generative AI models, such as generative adversarial networks (GANs) and variational autoencoders (VAEs), can design entirely new urea-based molecules with desired properties. acs.org By learning the underlying patterns in chemical space, these models can generate novel scaffolds that are predicted to be active against a specific target. acs.org

Data Curation: Compile a large dataset of urea compounds with associated biological and physicochemical data.

Model Training: Train AI/ML models (e.g., random forest, neural networks) on the curated data to predict activity and properties.

Virtual Screening/Generative Design: Use the trained models to screen virtual libraries or generate novel molecules.

Prioritization and Synthesis: Select the most promising candidates for chemical synthesis and experimental validation.

Iterative Optimization: Incorporate the new experimental data back into the models to refine and improve their predictive power in an iterative cycle.

Exploration of New Biological Targets and Novel Mechanisms of Action for Urea Compounds

The versatility of the urea scaffold has led to its incorporation in drugs targeting a wide range of biological targets. nih.govfrontiersin.org Future research will continue to explore new therapeutic applications for urea compounds by identifying novel biological targets and elucidating new mechanisms of action.

Known Biological Targets of Urea Derivatives: Urea-containing compounds have been successfully developed as inhibitors of various enzymes and modulators of receptors, including:

Kinase Inhibitors: Many approved kinase inhibitors, such as sorafenib, feature a diaryl urea motif that is crucial for binding to the ATP-binding site of kinases. frontiersin.org

Soluble Epoxide Hydrolase (sEH) Inhibitors: Urea derivatives have shown potent inhibition of sEH, an enzyme involved in inflammation and hypertension. nih.gov

Antiviral Agents: Some urea-based compounds have demonstrated antiviral activity, for example, by inhibiting viral proteases. nih.gov

Emerging and Unexplored Targets: Future research will likely focus on identifying new targets for urea derivatives in therapeutic areas with high unmet medical needs. Potential areas of exploration include:

Protein-Protein Interaction (PPI) Modulators: The hydrogen bonding capabilities of the urea moiety make it an attractive scaffold for designing molecules that can disrupt or stabilize protein-protein interactions, which are implicated in many diseases.

Epigenetic Targets: There is growing interest in developing inhibitors of epigenetic enzymes, such as histone deacetylases (HDACs) and methyltransferases. The urea scaffold could be incorporated into novel inhibitors of these targets.

Ion Channel Modulators: Urea derivatives could be designed to modulate the activity of various ion channels, which are important targets for a range of neurological and cardiovascular diseases.

The discovery of new biological targets for urea compounds will be facilitated by advances in chemical biology, proteomics, and high-throughput screening technologies. Elucidating the mechanisms of action of these new compounds will provide a deeper understanding of their therapeutic potential and pave the way for the development of next-generation medicines. frontiersin.orgcambridge.org

Q & A

Q. What are the recommended synthetic routes for preparing 1-Methyl-1-(3-propan-2-ylphenyl)urea, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves coupling isocyanates with amines or via urea-forming reagents like carbodiimides. Key steps include:

- Step 1 : Reacting 3-propan-2-ylphenylamine with methyl isocyanate in anhydrous dimethylformamide (DMF) at 25–40°C under nitrogen to form the urea backbone .

- Step 2 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Optimization strategies: - Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility and reaction rates .

- Catalysts : Triethylamine or DMAP can accelerate urea formation by neutralizing acidic byproducts .

- Temperature control : Lower temperatures (≤40°C) minimize side reactions like oligomerization .

Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions (e.g., methyl group at ~3.1 ppm, urea NH signals at ~6.5–7.0 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS verifies molecular weight (e.g., [M+H] at m/z 221.1) and fragmentation patterns .

- Infrared (IR) Spectroscopy : Urea carbonyl stretch at ~1640–1680 cm confirms functional group integrity .

- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>95% target peak area) .

Q. How does the methyl group at the urea nitrogen influence the compound’s stability under varying storage conditions?

- Methodological Answer :

- Stability in solution : The methyl group reduces hydrogen-bonding capacity, enhancing solubility in organic solvents (e.g., DMSO) but increasing hydrolysis risk in aqueous buffers (pH > 8) .

- Solid-state stability : Store desiccated at –20°C to prevent hygroscopic degradation; differential scanning calorimetry (DSC) shows decomposition onset at ~180°C .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives across studies?

- Methodological Answer : Contradictions often arise from assay variability (e.g., cell lines, incubation times). Strategies include:

- Standardized assays : Use validated cell models (e.g., HEK293 for receptor binding) and replicate experiments with positive controls .

- Structural analogs : Compare activity trends across derivatives to identify critical substituents (e.g., propan-2-ylphenyl’s role in lipophilicity) .

- Meta-analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA) to discern significant trends .

Q. What computational methods are suitable for predicting the binding affinity of this compound to biological targets?

- Methodological Answer :

- Molecular Docking : Software like AutoDock Vina models interactions with enzyme active sites (e.g., kinase ATP pockets). Key parameters:

- Force fields : AMBER or CHARMM for energy minimization .

- Grid box size : Adjust to accommodate the propan-2-ylphenyl group’s bulk .

- QSAR Models : Correlate substituent electronic properties (Hammett σ values) with IC data to predict activity .

Q. What strategies optimize the selectivity of this compound derivatives for specific enzyme isoforms?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Introduce steric hindrance (e.g., ortho-substituted aryl groups) to block off-target binding .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) to differentiate isoform interactions .

- Crystallography : Resolve co-crystal structures with target enzymes to guide rational design (e.g., modifying the urea linker length) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.